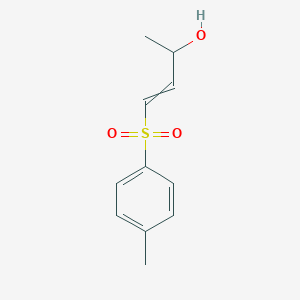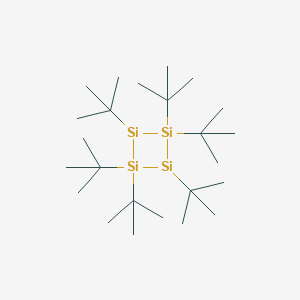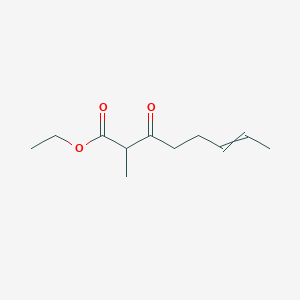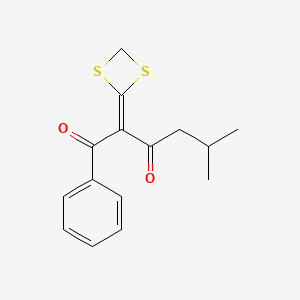![molecular formula C24H54OSiSn B14309058 Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- CAS No. 114551-33-6](/img/structure/B14309058.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- typically involves the reaction of a silane precursor with a tributylstannyl hexyl ether. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the sensitive nature of the reagents. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The tributylstannyl group can participate in reduction reactions, often serving as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology and Medicine: The compound’s unique reactivity makes it useful in the development of novel drug delivery systems and biocompatible materials. Its ability to form stable bonds with biological molecules allows for the creation of targeted therapies and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials, making them suitable for high-performance applications.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- exerts its effects involves the interaction of its silane and tributylstannyl groups with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen-containing compounds, while the tributylstannyl group can participate in radical reactions and serve as a reducing agent. These interactions enable the compound to modify surfaces, catalyze reactions, and stabilize reactive intermediates.
Comparación Con Compuestos Similares
Trimethylsilyl compounds: These compounds share the silane group but differ in the organic moiety attached to the silicon atom.
Tributylstannyl compounds: These compounds contain the tributylstannyl group but lack the silane functionality.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is unique due to the combination of both silane and tributylstannyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these groups.
Propiedades
Número CAS |
114551-33-6 |
|---|---|
Fórmula molecular |
C24H54OSiSn |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-tributylstannylhexoxy)silane |
InChI |
InChI=1S/C12H27OSi.3C4H9.Sn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;3*1-3-4-2;/h11H,7-10H2,1-6H3;3*1,3-4H2,2H3; |
Clave InChI |
TXVXRNDBWHPEJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(O[Si](C)(C)C(C)(C)C)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)


![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

